![molecular formula C20H27N5O4 B7773916 8-[(BUTAN-2-YL)AMINO]-7-(2-HYDROXY-3-PHENOXYPROPYL)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B7773916.png)
8-[(BUTAN-2-YL)AMINO]-7-(2-HYDROXY-3-PHENOXYPROPYL)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
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Overview
Description
8-[(BUTAN-2-YL)AMINO]-7-(2-HYDROXY-3-PHENOXYPROPYL)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a purine core substituted with butan-2-yl, hydroxy, and phenoxypropyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(BUTAN-2-YL)AMINO]-7-(2-HYDROXY-3-PHENOXYPROPYL)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the butan-2-yl, hydroxy, and phenoxypropyl groups through various substitution reactions. Common reagents used in these reactions include alkyl halides, phenols, and amines, under conditions such as reflux or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
8-[(BUTAN-2-YL)AMINO]-7-(2-HYDROXY-3-PHENOXYPROPYL)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The phenoxy and butan-2-yl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary from mild to harsh, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
Pharmacological Applications
-
Anti-inflammatory Activity
- Research indicates that this compound may possess anti-inflammatory properties. It has been studied for its ability to inhibit the production of pro-inflammatory cytokines in various cell lines. This suggests potential applications in treating conditions characterized by chronic inflammation.
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Neuroprotective Effects
- Studies have shown that the compound can provide neuroprotection against oxidative stress and neuroinflammation. It may be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease by promoting neuronal survival and function.
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Anticancer Properties
- Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. It may induce apoptosis in cancer cells while sparing normal cells, making it a candidate for further development as an anticancer agent.
-
Cardiovascular Benefits
- The compound has been investigated for its potential to improve cardiovascular health by enhancing endothelial function and reducing oxidative stress. This could have implications for treating cardiovascular diseases.
Case Studies
Study | Findings | Implications |
---|---|---|
Study 1 (Anti-inflammatory) | Demonstrated reduction of TNF-alpha and IL-6 levels in vitro | Potential use in chronic inflammatory diseases |
Study 2 (Neuroprotection) | Showed increased neuronal survival in models of oxidative stress | Possible treatment for neurodegenerative disorders |
Study 3 (Anticancer) | Induced apoptosis in breast cancer cell lines | Development of targeted cancer therapies |
Mechanism of Action
The mechanism of action of 8-[(BUTAN-2-YL)AMINO]-7-(2-HYDROXY-3-PHENOXYPROPYL)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A purine derivative with stimulant properties.
Theophylline: Another purine derivative used in the treatment of respiratory diseases.
Adenosine: A naturally occurring purine nucleoside involved in various physiological processes.
Uniqueness
8-[(BUTAN-2-YL)AMINO]-7-(2-HYDROXY-3-PHENOXYPROPYL)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
The compound 8-[(butan-2-yl)amino]-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C21H29N5O4
- Molecular Weight : 401.49 g/mol
- IUPAC Name : this compound
Pharmacological Effects
Research indicates that this compound exhibits a range of biological activities:
- Cognitive Enhancement : Studies suggest that the compound may have neuroprotective effects and potential in enhancing cognitive functions. It is hypothesized to modulate neurotransmitter systems involved in cognition and memory .
- Antioxidant Properties : The presence of phenolic structures suggests that it may possess antioxidant capabilities, which can protect cells from oxidative stress .
- Anti-inflammatory Effects : Preliminary data indicate that the compound may inhibit inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation .
The biological activity of this compound appears to involve several mechanisms:
- Receptor Interaction : It may interact with various neurotransmitter receptors, particularly those involved in dopaminergic and adrenergic signaling pathways.
- Enzyme Inhibition : The compound has been shown to inhibit enzymes related to inflammation and oxidative stress response .
Case Study 1: Cognitive Dysfunction
A study evaluated the effects of this compound on cognitive dysfunction in animal models. Results indicated significant improvements in memory retention and cognitive flexibility compared to control groups. The mechanism was linked to increased levels of acetylcholine in the brain .
Case Study 2: Inflammatory Response
In vitro studies demonstrated that the compound reduced pro-inflammatory cytokine production in human cell lines. This suggests a potential therapeutic application in diseases such as rheumatoid arthritis or other inflammatory disorders .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
8-(butan-2-ylamino)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O4/c1-5-13(2)21-19-22-17-16(18(27)24(4)20(28)23(17)3)25(19)11-14(26)12-29-15-9-7-6-8-10-15/h6-10,13-14,26H,5,11-12H2,1-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFUSHARKRUOMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=NC2=C(N1CC(COC3=CC=CC=C3)O)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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